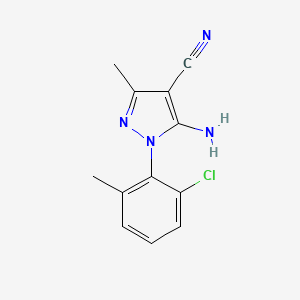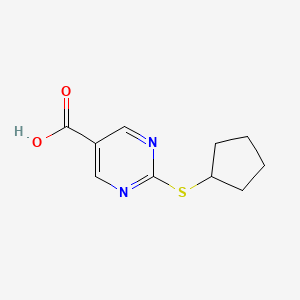![molecular formula C14H20N2O B1414672 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one CAS No. 93865-38-4](/img/structure/B1414672.png)
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one is a chemical compound with the empirical formula C14H20N2O . It has a molecular weight of 232.32 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is O=C(CNC(C=CC=C1)=C1C)N2CCCCC2 . The InChI string is 1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-11-14(17)16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-11H2,1H3 .Applications De Recherche Scientifique
Drug Design and Synthesis
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Piperidine, a core structure within this compound, is a common motif in medicinal chemistry . It is often incorporated into molecules to improve their pharmacokinetic properties, such as solubility and membrane permeability. This compound could serve as a precursor in the synthesis of potential drugs targeting a variety of diseases.
Pharmacological Research
The piperidine moiety is known to be present in various pharmacologically active compounds. Research indicates that derivatives of piperidine, like our compound of interest, may exhibit a range of biological activities, including antimicrobial , analgesic , anti-inflammatory , and antipsychotic effects . This makes it a valuable target for pharmacological studies aimed at discovering new treatments.
Biological Activity Studies
Compounds containing the piperidine structure are often studied for their biological activity. The specific configuration of “2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one” could be investigated for its interaction with various biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents .
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is "Danger" . The hazard statement is H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound is classified as Eye Dam. 1, indicating it causes serious eye damage . It is stored under storage class code 11, which is for combustible solids . The WGK is 3 .
Propriétés
IUPAC Name |
2-(3-methylanilino)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-6-5-7-13(10-12)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSDXDQRHULBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)



![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)







